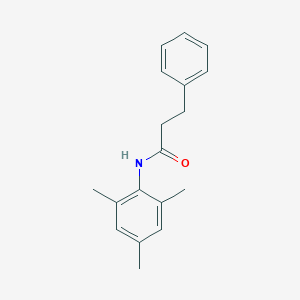

N-mesityl-3-phenylpropanamide

Description

N-mesityl-3-phenylpropanamide is a propanamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a phenyl group at the 3-position of the propanamide chain. Propanamides are widely studied for their biological activity and utility as synthetic intermediates. The mesityl group may confer steric bulk, influencing solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

3-phenyl-N-(2,4,6-trimethylphenyl)propanamide |

InChI |

InChI=1S/C18H21NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) |

InChI Key |

RZYWOBVYUQOMFZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCC2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCC2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3-methylphenyl)-3-phenylpropanamide

Key Differences :

- Substituent on Nitrogen: The nitrogen in this compound is substituted with a 3-methylphenyl group (mono-methyl), whereas N-mesityl-3-phenylpropanamide has a 2,4,6-trimethylphenyl (mesityl) group.

- Molecular Weight: Theoretical calculations estimate this compound at ~307.4 g/mol, compared to N-(3-methylphenyl)-3-phenylpropanamide (C₁₇H₁₉NO, ~261.3 g/mol) .

N-acetyl Norfentanyl (C₁₆H₂₂N₂O₂)

Key Differences :

- Structure: N-acetyl Norfentanyl includes a piperidinyl moiety and acetyl group, unlike the simpler phenyl and mesityl substituents in this compound.

- Applications: As a fentanyl metabolite, N-acetyl Norfentanyl is pharmacologically relevant , whereas this compound’s applications (based on structural analogues) may lean toward polymer synthesis or non-opioid drug development.

- Molecular Weight: N-acetyl Norfentanyl (274.4 g/mol) is lighter than the theoretical weight of this compound .

3-Chloro-N-phenyl-phthalimide

Key Differences :

- Core Structure : This phthalimide derivative contains a chloro-substituted isoindoline-1,3-dione ring, unlike the propanamide backbone of this compound.

- Applications: Used in polyimide synthesis , highlighting how nitrogen substituents (phenyl vs. mesityl) influence monomer properties.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Steric and Electronic Effects : The mesityl group in this compound likely reduces nucleophilicity at the amide nitrogen compared to less hindered analogues, impacting reactivity in coupling reactions .

- Solubility : Bulky substituents may lower solubility in aqueous media, a critical factor in pharmaceutical formulation.

- Biological Activity: While N-acetyl Norfentanyl interacts with opioid receptors , this compound’s bioactivity remains speculative without direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.